molecular formula C13H15NO3 B1376035 Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 790704-73-3

Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B1376035
CAS RN: 790704-73-3
M. Wt: 233.26 g/mol
InChI Key: VCBLXRNFGAAMHH-UHFFFAOYSA-N
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Description

“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a chemical compound with the IUPAC name benzyl 1-oxa-5-azaspiro [2.4]heptane-5-carboxylate . It is also known as 5-Cbz-1-oxa-5-azaspiro[2.4]heptane .


Molecular Structure Analysis

The molecular structure of “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ether (aliphatic), 1 Oxirane, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a liquid at room temperature . Its molecular weight is 233.27 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.

Safety and Hazards

The safety information available indicates that “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” may pose certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H302, H312, H315, H319, H335, H350 . These hazard statements correspond to various risks, including flammability, harm if swallowed or in contact with skin, skin and eye irritation, respiratory irritation, and carcinogenicity .

properties

IUPAC Name

benzyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-7-6-13(9-14)10-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBLXRNFGAAMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution 3-methylen-pyrrolidine-1-carboxylic acid benzyl ester (WO9624593) in 5 ml of dichloromethane was treated with 2.16 g sodium bicarbonate (MW: 84.01 26.28 mmol) and 2.47 g of 80% m-chlor-perbenzoic acid (MW: 172.57, 11.48 mmol). The reaction mixture was stirred at room temperature for three hours. The reaction mixture was diluted with 20 ml of a saturated aqueous sodium sulfite solution and 45 ml of dichloromethane. The organic layer was successively washed with 30 ml of an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over magnesium sulfate. The residue was purified by chromatography on silica (1/1 ethyl acetate/n-hexane) to afford a off white solid. Yield: 440 mg, 57%. MS: 234.1 (M+H)+, Method ESI+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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